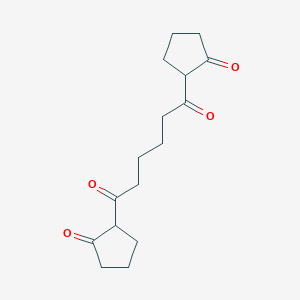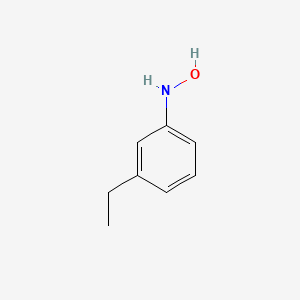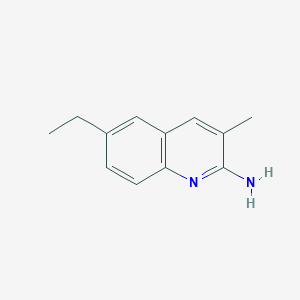
2-Amino-6-ethyl-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethyl-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with an amino group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-3-methylquinoline can be achieved through several methods. One common approach involves the reaction of aniline with propionic aldehyde in the presence of a catalyst. For instance, microporous zeolites such as H-Y and H-Ymmm have been used as catalysts to achieve high conversion rates and selectivity . The reaction typically proceeds at elevated temperatures (around 160°C) and requires an acidic catalyst to promote the formation of the quinoline ring.
Another method involves the use of environmentally friendly Nafion-catalyzed synthesis under microwave irradiation. This method allows for the preparation of substituted 2-ethyl-3-methylquinolines from anilines and propionaldehyde derivatives with good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of zeolites and other heterogeneous catalysts is common due to their high efficiency and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-6-ethyl-3-methylquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives are used in the development of pharmaceuticals, particularly antimalarial drugs like chloroquine and hydroxychloroquine.
Industry: The compound is used in the production of dyes, agrochemicals, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . Additionally, the compound may interact with DNA and enzymes, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.
2-Aminoquinoline: Lacks the ethyl and methyl groups.
6-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-6-ethyl-3-methylquinoline is unique due to the presence of both the amino group and the alkyl substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-ethyl-3-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
COPGYNHTOKQERN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
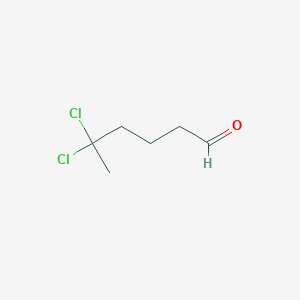

![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
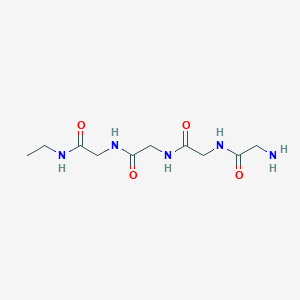
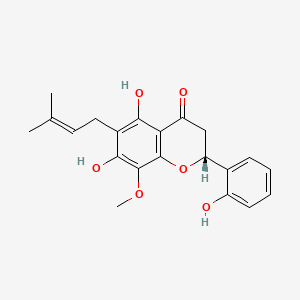
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
